26-Hexacosanolide
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Overview
Description
26-Hexacosanolide is a semiochemical compound with the molecular formula C26H50O2. It is a macrolactone, a type of lactone with a large ring structure, and is known for its role in chemical communication among various species, particularly insects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 26-Hexacosanolide typically involves the cyclization of long-chain fatty acids. One common method is the esterification of hexacosanoic acid followed by intramolecular lactonization. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve the extraction of precursor fatty acids from natural sources such as plant waxes, followed by chemical modification to achieve the desired lactone structure. The process is optimized for high yield and purity, often involving multiple purification steps .
Chemical Reactions Analysis
Types of Reactions: 26-Hexacosanolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces diols.
Substitution: Produces substituted lactones or esters.
Scientific Research Applications
26-Hexacosanolide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying macrolactone synthesis and reactivity.
Biology: Plays a role in the chemical communication systems of insects, particularly in pheromone signaling.
Industry: Used in the formulation of fragrances and as a component in the production of biodegradable plastics
Mechanism of Action
The mechanism of action of 26-Hexacosanolide involves its interaction with specific receptors in the target organisms. In insects, it binds to pheromone receptors, triggering behavioral responses such as mating or aggregation. The molecular targets include G-protein coupled receptors and ion channels, which mediate the signal transduction pathways .
Comparison with Similar Compounds
- 16-Octadecanolide
- 18-Nonadecanolide
- 20-Eicosanolide
- 22-Docosanolide
Comparison: 26-Hexacosanolide is unique due to its longer carbon chain and larger ring structure compared to other macrolactones. This structural difference imparts distinct chemical properties and biological activities, making it particularly effective in specific chemical communication roles .
Properties
CAS No. |
57951-54-9 |
---|---|
Molecular Formula |
C26H50O2 |
Molecular Weight |
394.7 g/mol |
IUPAC Name |
oxacycloheptacosan-2-one |
InChI |
InChI=1S/C26H50O2/c27-26-24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25-28-26/h1-25H2 |
InChI Key |
MYBBGYHMPJENNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCCCCCCCC(=O)OCCCCCCCCCCCC1 |
Origin of Product |
United States |
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